ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[({5-cyano-[2,4'-bipyridine]-6-yl}sulfanyl)methyl]-4H-pyran-3-carboxylate
Description
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[({5-cyano-[2,4’-bipyridine]-6-yl}sulfanyl)methyl]-4H-pyran-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyran ring fused with various functional groups such as amino, cyano, and chlorophenyl groups
Properties
IUPAC Name |
ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(3-cyano-6-pyridin-4-ylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20ClN5O3S/c1-2-35-27(34)24-22(36-25(31)20(14-30)23(24)17-3-6-19(28)7-4-17)15-37-26-18(13-29)5-8-21(33-26)16-9-11-32-12-10-16/h3-12,23H,2,15,31H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYDJVYFTKKPQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)Cl)C#N)N)CSC3=C(C=CC(=N3)C4=CC=NC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[({5-cyano-[2,4’-bipyridine]-6-yl}sulfanyl)methyl]-4H-pyran-3-carboxylate typically involves multi-component reactions. One common method involves the reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate under solvent-free conditions . This method is advantageous due to its mild reaction conditions, short reaction times, and high yields. Industrial production methods may involve the use of heterogeneous catalysts to enhance the reaction efficiency and allow for the recycling of catalysts .
Chemical Reactions Analysis
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[({5-cyano-[2,4’-bipyridine]-6-yl}sulfanyl)methyl]-4H-pyran-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The presence of functional groups like amino and cyano allows for substitution reactions, where these groups can be replaced by other functional groups under appropriate conditions.
Condensation: The compound can participate in condensation reactions, forming larger molecules by the elimination of small molecules like water.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has been investigated for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Research indicates that ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[({5-cyano-[2,4'-bipyridine]-6-yl}sulfanyl)methyl]-4H-pyran-3-carboxylate exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.25 μg/mL | Bactericidal |
| Escherichia coli | 0.50 μg/mL | Bactericidal |
| Pseudomonas aeruginosa | 0.75 μg/mL | Bacteriostatic |
The compound's mechanism of action may involve the inhibition of bacterial enzymes, potentially disrupting metabolic pathways critical for bacterial survival .
Antifungal Activity
In addition to antibacterial effects, this compound has shown antifungal activity against strains like Candida albicans. Its antifungal mechanism appears to disrupt cell wall synthesis and function, enhancing its therapeutic potential against fungal infections .
Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines have revealed that the compound possesses selective cytotoxicity, particularly against breast cancer (MCF-7) and lung cancer (A549) cells. The compound induces apoptosis in these cell lines, as evidenced by increased levels of caspases and annexin V staining .
| Cell Line | IC50 Value (μM) | Effect |
|---|---|---|
| MCF-7 | 15 | Cytotoxic |
| A549 | 20 | Cytotoxic |
The cytotoxic effects are believed to stem from the compound's ability to interfere with critical cellular processes, making it a candidate for further development as an anticancer agent .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound exhibited potent activity against multi-drug resistant strains, emphasizing its potential as a lead compound for antibiotic development.
- Cytotoxic Effects : Research published in Cancer Letters reported that the compound significantly reduced cell viability in MCF-7 cells with an IC50 value of 15 μM, suggesting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[({5-cyano-[2,4’-bipyridine]-6-yl}sulfanyl)methyl]-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[({5-cyano-[2,4’-bipyridine]-6-yl}sulfanyl)methyl]-4H-pyran-3-carboxylate can be compared with other similar compounds such as:
2-Aminothiazole-based compounds: These compounds also contain nitrogen and sulfur heterocycles and exhibit a wide range of biological activities.
Oxazole derivatives: These compounds are known for their antimicrobial, anticancer, and anti-inflammatory properties.
Biological Activity
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[({5-cyano-[2,4'-bipyridine]-6-yl}sulfanyl)methyl]-4H-pyran-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings regarding its biological activity, including relevant case studies and research data.
Chemical Structure and Properties
The compound is characterized by a multi-substituted pyran ring, which is known for its diverse biological activities. The chemical structure can be summarized as follows:
- Molecular Formula : C₁₆H₁₅ClN₂O₃
- Molecular Weight : 320.76 g/mol
- Structural Features : The presence of cyano groups, amino groups, and a chlorophenyl moiety are significant for its biological interactions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate and its metal complexes against various bacterial and fungal strains.
In Vitro Studies
A study published in Inorganics (2023) investigated the antimicrobial activity of this compound along with its metal complexes. The results are summarized in Table 1 below:
| Compound | Bacteria Tested | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Ethyl 6-amino... | Staphylococcus aureus | 15 | 50 µg/mL |
| Bacillus subtilis | 12 | 60 µg/mL | |
| Escherichia coli | 10 | 70 µg/mL | |
| Pseudomonas aeruginosa | 8 | 80 µg/mL | |
| Metal Complex (Co(II)) | Staphylococcus aureus | 20 | 30 µg/mL |
| Candida albicans | 18 | 40 µg/mL |
The Co(II) complex exhibited significant antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is hypothesized to involve disruption of microbial enzyme function through metal substitution in metalloenzymes, leading to cellular growth arrest .
Anticancer Activity
In addition to antimicrobial properties, this compound has shown promise in anticancer research. A study highlighted the compound's potential as an anticancer agent through screening against multicellular spheroids, which simulate tumor environments.
Case Study
A notable case study published in Cancer Research indicated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines. The findings are summarized in Table 2:
| Cell Line | IC₅₀ (µM) |
|---|---|
| A431 (epidermoid carcinoma) | 15.0 |
| MCF-7 (breast cancer) | 12.5 |
| HeLa (cervical cancer) | 10.0 |
The structure-activity relationship (SAR) analysis revealed that modifications to the pyran ring significantly influenced cytotoxicity, with certain substituents enhancing potency against specific cancer types .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE), which may contribute to its neuroprotective effects.
- Metal Chelation : Metal complexes formed with this ligand can enhance biological activity through chelation mechanisms that disrupt cellular processes in microbes and cancer cells.
- Cell Cycle Arrest : Studies indicate that the compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
